Chloroquine N-oxide
Overview
Description
Chloroquine N-oxide is a major oxidative degradation product of Chloroquine . Chloroquine has been used for over seven decades to treat malaria and some autoimmune diseases, such as lupus erythematosus and rheumatoid arthritis .
Synthesis Analysis
The structure of Chloroquine N-oxide was confirmed using UV, FT-IR, (1)H NMR, (13)C NMR, 2D NMR (HSQC) and mass spectral data . An efficient and simple synthetic approach was developed for the synthesis of Chloroquine N-oxide .Molecular Structure Analysis
The structure of Chloroquine N-oxide was elucidated using UV, FT-IR, (1)H NMR, (13)C NMR, 2D NMR (HSQC) and mass spectral data . It was confirmed that the N-oxide was formed at the tertiary amine nitrogen instead of the pyridine nitrogen .Chemical Reactions Analysis
Chloroquine was subjected to oxidative stress conditions and the degradation profile was studied . The oxidative stress condition of Chloroquine furnished one major degradation product along with other minor degradation products .Scientific Research Applications
Antiviral Research
Chloroquine has gained attention for its potential benefit in the treatment of patients infected by novel viruses like SARS-CoV-2. Its role in antiviral research extends beyond malaria treatment, suggesting broader applications in the field of viral infections (Touret & de Lamballerie, 2020).
Cancer Therapy
Research has shown the potential of chloroquine in cancer therapy. For instance, graphene oxide-chloroquine nanoconjugates have demonstrated effectiveness in inducing necroptotic cell death in cancer cells through autophagy modulation, suggesting a promising avenue for cancer treatment (Arya et al., 2018).
Biochemical Properties
Chloroquine's biochemical properties, including the induction of nitric oxide synthesis in various cell types, reveal its potential in managing different health conditions. This includes its use in neurological disorders and as an adjuvant in cancer therapies (Ghigo et al., 1998).
Nanotechnology in Drug Delivery
The development of biodegradable albumin-bound indolone-N-oxide nanoparticles, which enhance the solubility and efficacy of chloroquine-related compounds, represents a significant advancement in drug delivery systems for malaria and potentially other diseases (Ibrahim et al., 2014).
Environmental Applications
Chloroquine N-oxide's properties are also being explored in environmental applications, such as the development of novel adsorbents for the removal of pharmaceutical waste, including chloroquine metabolites, from the environment (Dada et al., 2021).
Neurological and Immunological Research
Studies on chloroquine have also explored its effects on the central nervous system, such as its involvement in anticonvulsant effects and the modulation of nitric oxide synthesis in neurological conditions (Abkhoo, 2017).
Future Directions
properties
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-N,N-diethylpentan-1-amine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c1-4-22(23,5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVLZIVCPLRCAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315781 | |
Record name | Chloroquine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroquine N-oxide | |
CAS RN |
68121-48-2 | |
Record name | Chloroquine N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68121-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloroquine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068121482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloroquine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLOROQUINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT3324Q70T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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